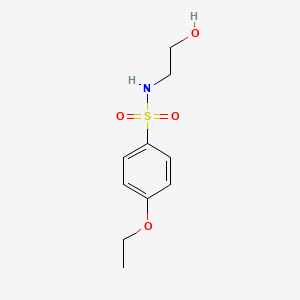![molecular formula C17H20N6O2 B2593674 8-{3-[(4-hydroxybenzyl)amino]piperidin-1-yl}[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one CAS No. 1326857-30-0](/img/structure/B2593674.png)
8-{3-[(4-hydroxybenzyl)amino]piperidin-1-yl}[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Anticancer Activity
The triazolopyrazine derivatives have been studied for their potential anticancer properties. The core structure allows for interactions with various biological targets, which can be exploited in the design of new anticancer drugs. The ability to form hydrogen bonds and other non-covalent interactions with enzymes or receptors involved in cancer cell proliferation makes these compounds promising candidates for further research and drug development .
Antimicrobial Activity
Research has indicated that triazolopyrazine derivatives exhibit significant antibacterial activities. These compounds have been tested against both Gram-positive and Gram-negative bacteria, with some showing moderate to good efficacy. This suggests their potential use as novel antibacterial agents, especially in the face of rising antibiotic resistance .
Analgesic and Anti-inflammatory Applications
The structural features of triazolopyrazine derivatives contribute to their analgesic and anti-inflammatory activities. By modulating the inflammatory pathways and interacting with pain receptors, these compounds could serve as the basis for developing new pain management therapies .
Antioxidant Properties
The antioxidant capacity of triazolopyrazine derivatives stems from their chemical structure, which can neutralize free radicals and reduce oxidative stress. This property is beneficial in preventing oxidative damage to cells and tissues, which is a contributing factor in various chronic diseases .
Antiviral Applications
Triazolopyrazine derivatives have shown promise in antiviral research. Their ability to inhibit viral replication by targeting specific viral enzymes or proteins makes them potential candidates for the development of new antiviral drugs .
Enzyme Inhibition
These compounds have been identified as inhibitors of various enzymes, such as carbonic anhydrase, cholinesterase, and alkaline phosphatase. This enzyme inhibitory activity is crucial for the treatment of conditions like glaucoma, Alzheimer’s disease, and certain types of cancer .
Aromatase Inhibition
Aromatase inhibitors are essential in the treatment of estrogen-dependent cancers. Triazolopyrazine derivatives have been explored for their aromatase inhibitory activity, which could lead to the development of new therapies for breast cancer .
Antitubercular Agents
Given the global health challenge posed by tuberculosis, there is a continuous search for new antitubercular agents. The triazolopyrazine derivatives’ potential to act against Mycobacterium tuberculosis makes them interesting subjects for further research in this area .
Each of these applications demonstrates the versatility and potential of “8-{3-[(4-hydroxybenzyl)amino]piperidin-1-yl}[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one” and its derivatives in scientific research and drug development. The compound’s diverse pharmacological activities make it a valuable scaffold for designing multifunctional drugs to address various health conditions. Further studies, including in silico pharmacokinetic and molecular modeling, are necessary to optimize these compounds for clinical use .
作用機序
特性
IUPAC Name |
8-[3-[(4-hydroxyphenyl)methylamino]piperidin-1-yl]-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O2/c24-14-5-3-12(4-6-14)10-19-13-2-1-8-22(11-13)15-16-20-21-17(25)23(16)9-7-18-15/h3-7,9,13,19,24H,1-2,8,10-11H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKTYUXMSDBDBDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CN3C2=NNC3=O)NCC4=CC=C(C=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-{3-[(4-hydroxybenzyl)amino]piperidin-1-yl}[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[Cyano(cyclohexyl)methyl]-2-(1-morpholin-4-ylcyclopentyl)acetamide](/img/structure/B2593594.png)
![(3R)-1-[(4-methylphenyl)sulfonyl]tetrahydro-1H-pyrrol-3-yl methanesulfonate](/img/structure/B2593595.png)
![3-{[4-Bromo-2-(4-chlorobenzoyl)phenyl]carbamoyl}propanoic acid](/img/structure/B2593596.png)
![1-(adamantane-1-carbonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine](/img/structure/B2593598.png)
![Methyl[1-(4-phenylphenyl)ethyl]amine](/img/structure/B2593599.png)



![1-ethyl-7-methyl-3-(2-morpholino-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-8-carbonyl)-1,8-naphthyridin-4(1H)-one](/img/structure/B2593605.png)

![1-[2-(3,4-Dichlorophenoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B2593610.png)
![1-((3-chlorobenzyl)thio)-N-cyclopentyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2593611.png)
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2593614.png)